N-(2-methylpyridin-4-yl)acetamide
Overview
Description
N-(2-methylpyridin-4-yl)acetamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-methylpyridin-4-yl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-methylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Another method involves the use of 2-methylpyridine and acetyl chloride in the presence of a base such as pyridine. This reaction also occurs under reflux conditions, and the product is isolated through distillation .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpyridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide.
Reduction: It can be reduced to form N-(2-methylpyridin-4-yl)ethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives[][4].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-methylpyridin-4-yl)ethylamine.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
N-(2-methylpyridin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylpyridin-4-yl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylpyridin-2-yl)acetamide
- N-(2-methylpyridin-3-yl)acetamide
- N-(2-methylpyridin-5-yl)acetamide
Uniqueness
N-(2-methylpyridin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Biological Activity
N-(2-methylpyridin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms, interactions, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is synthesized through the acylation of 2-methylpyridine with acetic anhydride or acetyl chloride. The general reaction can be represented as follows:
The methyl substitution on the pyridine ring is significant as it influences the compound's solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily linked to its structural properties. Key areas of investigation include:
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The acetyl and methyl groups influence its binding affinity and specificity, affecting various biochemical pathways. For instance, compounds similar to this acetamide have been shown to modulate protein-protein interactions (PPIs), which are essential in cellular signaling processes .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful. The following table summarizes some notable derivatives:
Compound Name | Structure | Notable Properties |
---|---|---|
N-(4-methylpyridin-2-yl)acetamide | Structure | Exhibits antimicrobial activity |
N-(3-pyridyl)acetamide | Structure | Known for anti-inflammatory effects |
2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-pyrazin-2-yl)pyridinamide | Structure | Potent Wnt signaling inhibitor |
The unique methyl substitution on the pyridine ring of this compound may lead to distinct biological activities compared to these derivatives .
Case Studies and Research Findings
Several studies have highlighted the potential of pyridine-based acetamides in drug development:
- Antimicrobial Studies : Research has shown that similar compounds exhibit significant activity against Gram-positive bacteria, suggesting a potential role for this compound in combating bacterial infections .
- Cancer Research : Investigations into the Wnt signaling pathway reveal that compounds like this compound could modulate critical cellular processes involved in tumorigenesis, warranting further exploration in cancer therapeutics .
- Inflammation Models : Experimental models indicate that pyridine derivatives can reduce inflammation markers, supporting their use in inflammatory disease treatment strategies.
Properties
IUPAC Name |
N-(2-methylpyridin-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-5-8(3-4-9-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNZNZJXEGKLQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516042 | |
Record name | N-(2-Methylpyridin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-47-7 | |
Record name | N-(2-Methyl-4-pyridinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18085-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methylpyridin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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